

# Application Note and Protocol: HPLC Analysis of 2-Hydroxy-6-methylnicotinic Acid

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## Compound of Interest

Compound Name: **2-Hydroxy-6-methylnicotinic acid**

Cat. No.: **B1347064**

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This document provides a comprehensive guide for the quantitative analysis of **2-Hydroxy-6-methylnicotinic acid** using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are based on established methods for structurally similar compounds and serve as a robust starting point for method development and validation.

## Introduction

**2-Hydroxy-6-methylnicotinic acid** is a pyridine derivative with potential applications in pharmaceutical research and development. Accurate and reliable quantification of this analyte is essential for quality control, stability testing, and pharmacokinetic studies. This application note details a proposed reverse-phase HPLC (RP-HPLC) method with UV detection, a widely used, sensitive, and selective technique for the analysis of nicotinic acid derivatives.[\[1\]](#)[\[2\]](#)

## Experimental Protocols

This section details the proposed experimental methodology for the HPLC analysis of **2-Hydroxy-6-methylnicotinic acid**.

### 2.1. Instrumentation and Materials

- Instrumentation: An HPLC system equipped with a UV detector or a Diode Array Detector (DAD).[\[2\]](#)

- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for good separation and peak shape.[2]
- Data Acquisition: Data acquisition and processing software.
- Reagents:
  - Acetonitrile (HPLC grade)
  - Water (HPLC grade)
  - Phosphoric acid or Formic acid (analytical grade) for pH adjustment.[3][4]
  - 2-Hydroxy-6-methylnicotinic acid** reference standard of known purity.[5][6]

## 2.2. Chromatographic Conditions

The following conditions are proposed as a starting point for method development:

Parameter	Recommended Condition
Mobile Phase	A mixture of acetonitrile and a phosphate or formate buffer (e.g., pH 3.0) in a ratio of approximately 40:60 (v/v).[2]
Flow Rate	1.0 mL/min.[4]
Column Temperature	Ambient or controlled at 25 °C.[4]
Detection Wavelength	To be determined by measuring the UV absorbance maximum of 2-Hydroxy-6-methylnicotinic acid. A starting wavelength of 263 nm can be considered based on similar compounds.[1]
Injection Volume	20 µL.[1]

## 2.3. Preparation of Standard Solutions

- Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the **2-Hydroxy-6-methylnicotinic acid** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range of the assay.

#### 2.4. Sample Preparation

The sample preparation method will depend on the matrix. For bulk drug substance:

- Accurately weigh a suitable amount of the sample into a volumetric flask.
- Dissolve in and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.
- Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

## Method Validation Parameters

A validated analytical method ensures reliable and consistent results.[\[7\]](#) The following parameters should be assessed according to ICH guidelines:[\[7\]](#)

- Specificity: The ability to assess the analyte unequivocally in the presence of other components.
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
- Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
- Accuracy: The closeness of the test results obtained by the method to the true value.
- Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
- Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

## Data Presentation

The following tables summarize hypothetical but expected quantitative data from a successful method validation for the analysis of **2-Hydroxy-6-methylNicotinic acid**.

Table 1: System Suitability

Parameter	Acceptance Criteria	Hypothetical Result
Tailing Factor	$\leq 2.0$	1.1
Theoretical Plates	$\geq 2000$	7500
%RSD of Peak Area	$\leq 2.0\%$	0.8%

Table 2: Linearity

Parameter	Hypothetical Result
Linearity Range	1 - 50 $\mu\text{g/mL}$
Correlation Coefficient ( $r^2$ )	$\geq 0.999$
Regression Equation	$y = 45872x + 1234$

Table 3: Precision

Level	Repeatability (%RSD)	Intermediate Precision (%RSD)
Low QC	≤ 2.0%	≤ 3.0%
Mid QC	≤ 2.0%	≤ 3.0%
High QC	≤ 2.0%	≤ 3.0%

Table 4: Accuracy (Recovery)

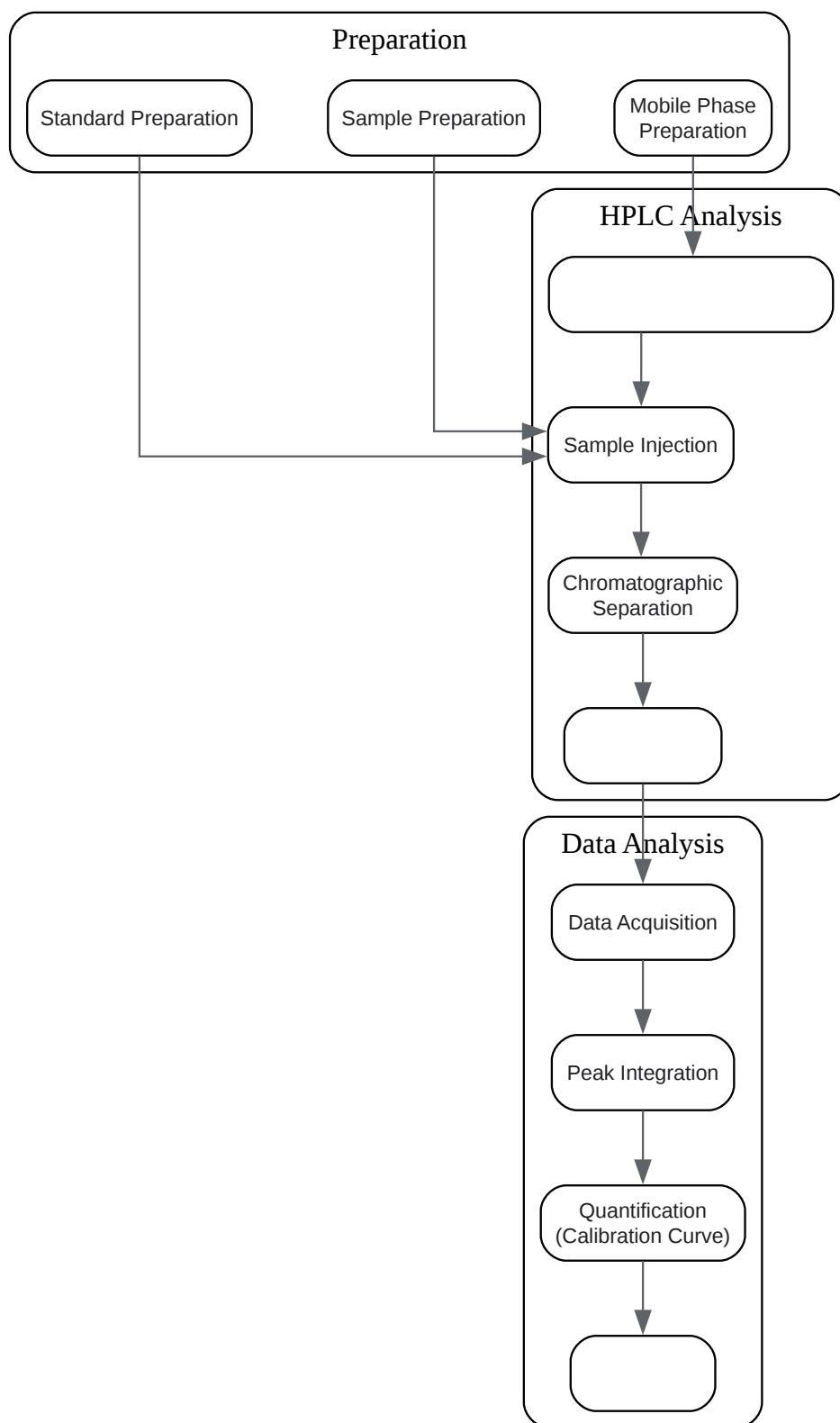
Spiked Concentration (µg/mL)	Mean Recovery (%)	Acceptance Criteria
Low QC	99.5%	98.0% - 102.0%
Mid QC	100.2%	98.0% - 102.0%
High QC	99.8%	98.0% - 102.0%

Table 5: LOD and LOQ

Parameter	Hypothetical Result
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL

## Visualizations

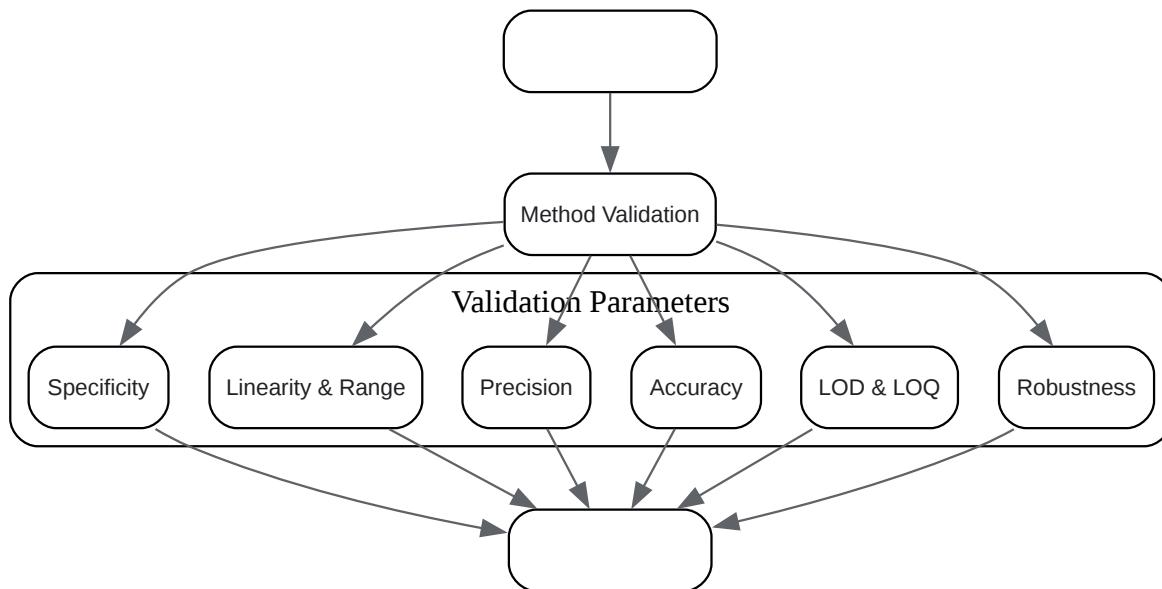
### 5.1. Experimental Workflow



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Caption: A generalized workflow for the HPLC analysis of **2-Hydroxy-6-methylnicotinic acid**.

## 5.2. Method Validation Logic



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Caption: Logical relationship of key analytical method validation parameters.

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